

Toxicological Profile and Safety Data of Piperazine Hydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Piperazine hydrate

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Abstract

Piperazine hydrate, a well-established anthelmintic agent, has a toxicological profile characterized by low acute toxicity but notable for neurotoxic effects at high doses and potential for sensitization. This technical guide provides a comprehensive overview of the available safety data for **piperazine hydrate** and its related salts, with a focus on quantitative toxicological endpoints, detailed experimental methodologies, and key mechanisms of toxicity. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

Chemical and Physical Properties

Piperazine is an organic compound that exists as a deliquescent solid.^[1] It is commonly available as **piperazine hydrate**, which contains 44% piperazine base.^[2] For toxicological and medicinal purposes, various salts such as citrate, adipate, and phosphate are also used.^{[1][2]} It is important to note that the toxicological data for piperazine and its salts are often considered together due to their similar systemic effects.^[3]

Toxicokinetics

Following oral administration, piperazine is almost completely absorbed.^[3] A study in pigs using radiolabelled piperazine dihydrochloride at a dose of 300 mg/kg body weight

demonstrated that 56% of the administered radioactivity was eliminated in the urine within the first 46 hours of the seven-day observation period.[3] Upon entering systemic circulation, piperazine is partially oxidized and partly eliminated as an unchanged compound.[4]

Acute Toxicity

Piperazine hydrate and its salts exhibit low acute toxicity via oral, dermal, and inhalation routes of exposure.[3]

Table 1: Acute Toxicity of Piperazine and its Salts

Route of Exposure	Species	Test Substance	LD50/LC50	Signs of Toxicity	Reference
Oral	Rat (Sprague Dawley)	Piperazine	2600 mg/kg bw	Dyspnoea, apathy, abnormal position, staggering, tremor, scrubby coat, lacrimation, yellow-coloured urine, poor general condition.[3]	[3]
Oral	Mouse	Piperazine Hydrate	11,200 mg/kg bw	Somnolence, ataxia, diarrhea.[5]	[5]
Oral	Mouse	Piperazine Hydrate	4300 mg/kg bw	Details not reported other than lethal dose value.[6]	[6]
Dermal	Rabbit (New Zealand White)	Piperazine	8300 mg/kg bw	Cyanosis, diarrhea, salivation, mild convulsions, bleeding from the mouth and nose, ataxia, loss of righting reflex, abnormal	[3]

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decreased
activity.[3]

Inhalation	Rat	Piperazine	>1.61 mg/L (8 hours)	Slight mucosal irritation.[3]	[3]
Inhalation	Mouse	Piperazine	5400 mg/m ³ (2 hours)	Study details not fully available.[3]	[3]

Repeated Dose Toxicity

Repeated oral exposure to piperazine can lead to adverse effects, primarily neurotoxicity and effects on the liver and kidneys.

Table 2: Repeated Dose Toxicity of Piperazine and its Salts

Species	Test Substance	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Piperazine	90 days	50 mg/kg bw/day	150 mg/kg bw/day	Degenerative changes in the liver (diffuse swelling and focal necrosis) and fibrotic and degenerative changes in the kidneys.[7]	[7]
Rat (Sprague Dawley)	Piperazine Dihydrochloride	90 days	1200 mg/kg bw/day	>1200 mg/kg bw/day	Dose-related decrease in body weight gain.[7]	[7]
Dog (Beagle)	Piperazine Dihydrochloride	13 weeks	50 mg/kg bw/day	-	Mild hepatic effects (details not specified). [7]	[7]
Human	Piperazine	3-7 days	-	~30 mg/kg bw/day	Neurotoxic effects during therapeutic use.[7]	[7]

Local Toxicity

Piperazine base is a strong basic amine and is corrosive to the skin and eyes.[3] A 10% aqueous solution has a pH of 10.8-11.8.[3] In contrast, its salts are generally considered to be, at most, irritating to the skin and eyes.[7]

Sensitization

Piperazine is a known skin and respiratory sensitizer.[3]

- Skin Sensitization: It is classified as "May cause an allergic skin reaction (H317)".[3] Human case studies have reported contact dermatitis.[8]
- Respiratory Sensitization: Piperazine is also classified as "May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)".[3] There are reports of occupational asthma in workers exposed to piperazine.[8]

Genotoxicity

The genotoxic potential of piperazine has been evaluated in a number of in vitro and in vivo studies. Overall, piperazine itself is not considered to be genotoxic.[8] However, there is a concern related to its potential for in vivo nitrosation to form N-mononitrosopiperazine (NPZ), which is a mutagen.[8]

Table 3: Genotoxicity of Piperazine and its Salts

Assay Type	Test System	Test Substance	Metabolic Activation	Result	Reference
In vitro Bacterial Gene Mutation (Ames test)	S. typhimurium	Piperazine and its salts	With and without	Negative	[8]
In vitro Mammalian Cell Gene Mutation	Mouse lymphoma L5178Y cells	Piperazine	With	Positive	[3]
In vivo Micronucleus Test	CD-1 Mice	Piperazinium dihydrogen phosphate	N/A	Negative	[3]
In vivo Host- Mediated Assay	S. typhimurium in mice	Piperazine dihydrochlori de	N/A	Negative	[3]
In vivo Host- Mediated Assay	S. typhimurium in mice	Piperazine dihydrochlori de + Nitrite	N/A	Positive	[7]

Carcinogenicity

There are no adequate long-term carcinogenicity studies on piperazine that meet current standards.[8] Studies in rats and mice did not show a carcinogenic effect of piperazine alone.[8] However, when co-administered with sodium nitrite, an increase in lung adenomas was observed in mice, which is attributed to the in vivo formation of nitrosopiperazine.[3][7] While there is no conclusive evidence that piperazine itself is a carcinogen, the potential for formation of carcinogenic nitrosamines is a recognized risk.[8]

Reproductive and Developmental Toxicity

Piperazine is classified as a suspected human reproductive toxicant.[5]

Table 4: Reproductive and Developmental Toxicity of Piperazine and its Salts

Study Type	Species	Test Substance	NOAEL (Maternal Toxicity)	LOAEL (Maternal Toxicity)	Developmental Effects	Reference
Developmental Toxicity	Rat	Piperazine	125 mg/kg bw/day	300 mg/kg bw/day	No treatment-related developmental effects. [3]	[3]
Developmental Toxicity	Rat	Piperazine Phosphate	420 mg/kg bw/day	2100 mg/kg bw/day	Teratogenic effects may be secondary to maternal toxicity.[7]	[7]
Two-Generation Reproduction	Rat (Sprague Dawley)	Piperazine Dihydrochloride	600 mg/kg bw/day (Parental)	1250 mg/kg bw/day (Parental)	Reduced number of pregnancies and reduced litter size at the highest dose.[7]	[7]

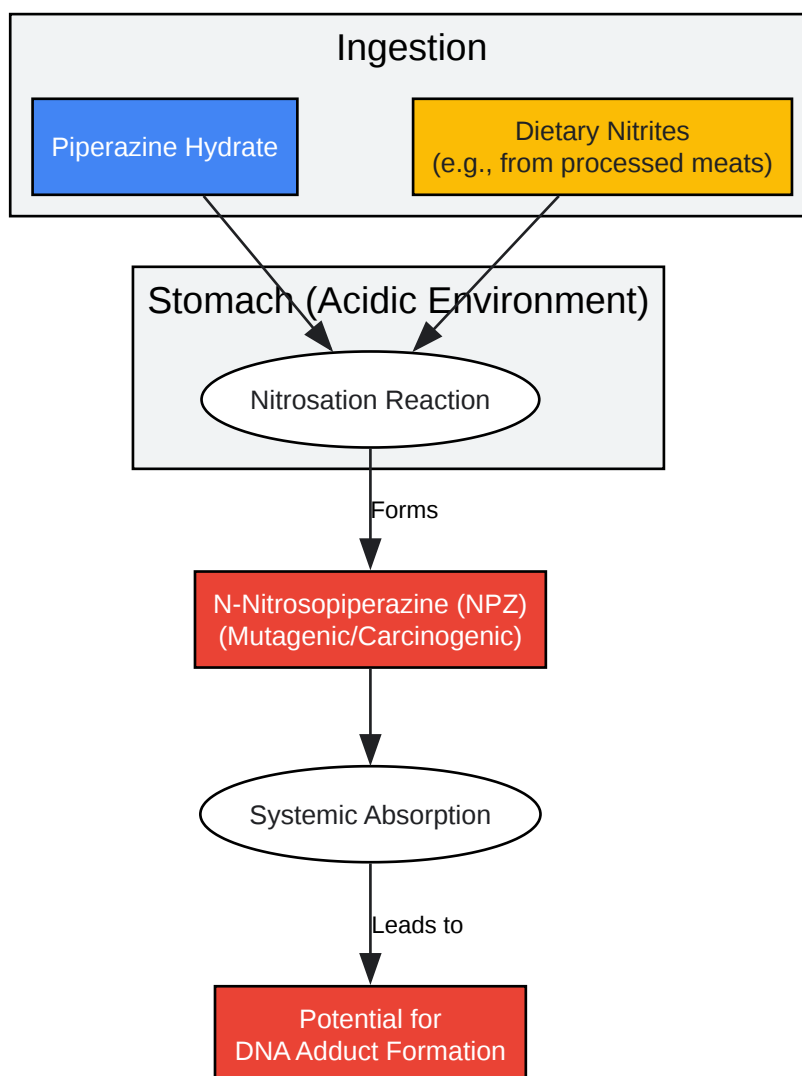
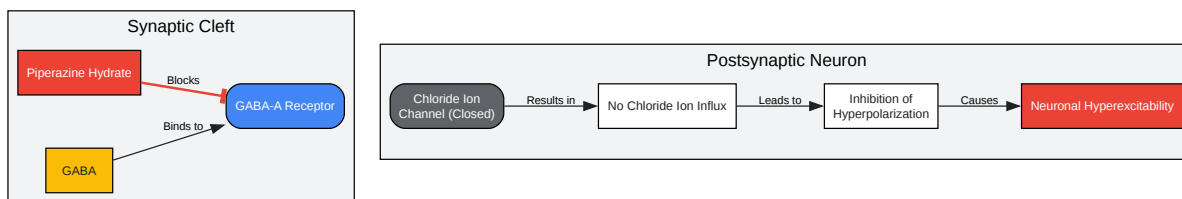
Human Safety Data

In humans, the primary toxicological concern is neurotoxicity, which can occur following a single high dose or with repeated therapeutic doses.[3] A Lowest Observed Adverse Effect Level (LOAEL) of 110 mg/kg bw has been proposed for acute neurotoxicity in humans based on case reports of severe symptoms.[3] A probable oral lethal dose for an adult human has been suggested to be between 5 and 15 g/kg.[3]

Mechanisms of Toxicity

Neurotoxicity: GABA Receptor Antagonism

The neurotoxic effects of piperazine are believed to be mediated through its interaction with the GABAergic system.^[8] Piperazine acts as an antagonist at the GABA-A receptor, thereby inhibiting the normal inhibitory effects of GABA in the central nervous system.^[1] This can lead to a state of neuronal hyperexcitability, manifesting as tremors, seizures, and other neurological symptoms.^[3]



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